(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core substituted with tert-butyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, are known for their strong bonding and unique chemical properties.
Uniqueness
(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both tert-butyl and trimethoxyphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O7/c1-30(2,3)22-16-20(10-18-12-23(32-4)28(36-8)24(13-18)33-5)27(31)21(17-22)11-19-14-25(34-6)29(37-9)26(15-19)35-7/h10-15,22H,16-17H2,1-9H3/b20-10-,21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFZFKNUNYNNOG-NGHQTVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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